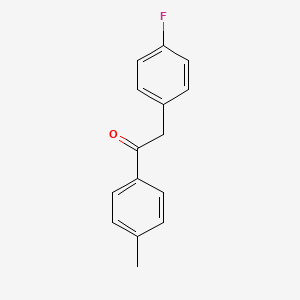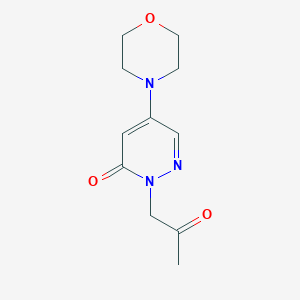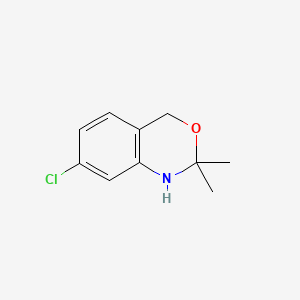![molecular formula C19H16N6O4 B2940444 Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034446-90-5](/img/structure/B2940444.png)
Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The [1,2,4]triazole moiety is known for its antimicrobial properties. Compounds containing this structure have been synthesized and evaluated for their potential to inhibit the growth of various bacteria and fungi . The presence of the [1,2,4]triazolo[4,3-a]pyridine core in the molecule suggests it could be explored for similar antimicrobial applications.
Anticancer Research
Triazole derivatives have shown promise in anticancer research. The structural complexity and the potential for interaction with biological targets make this compound a candidate for the synthesis of novel anticancer agents . Its potential efficacy against specific cancer cell lines could be a subject of future studies.
Antifungal Applications
The [1,2,4]triazole ring system is a common feature in many antifungal drugs. The molecule , with its triazole and oxadiazole components, could be investigated for its efficacy against fungal infections, particularly those resistant to current treatments .
Anti-inflammatory Properties
Compounds with [1,2,4]triazole rings have been reported to exhibit anti-inflammatory activity. This suggests that our compound could be synthesized and tested for its ability to reduce inflammation in various disease models .
Antiviral Potential
The oxadiazole ring, another feature of this molecule, has been associated with antiviral activity. Research could be directed towards evaluating the compound’s effectiveness against a range of viruses, potentially contributing to the development of new antiviral medications .
Enzyme Inhibition
Many drugs that contain triazole rings act as enzyme inhibitors. The specific enzymes targeted could be related to disease pathways, such as those involved in cancer or metabolic disorders. The compound could be designed to inhibit these enzymes, offering a new approach to treatment .
Neuroprotective Effects
Some triazole derivatives are investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s potential to protect neuronal cells could be an interesting area of research .
Agricultural Chemistry
The structural motifs present in the compound, particularly the oxadiazole ring, are often found in pesticides and herbicides. This suggests a possible application in agricultural chemistry, where the compound could be developed into a new class of agrochemicals .
Propriétés
IUPAC Name |
methyl 4-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-11-21-18(29-24-11)14-7-8-25-15(9-14)22-23-16(25)10-20-17(26)12-3-5-13(6-4-12)19(27)28-2/h3-9H,10H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPUYEKRBYPOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)
![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)


![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)



![5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hcl](/img/structure/B2940382.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)
![2-(furan-3-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2940384.png)